molecular formula C20H25ClN7O4S- B14673069 1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate CAS No. 36116-25-3

1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate

Cat. No.: B14673069
CAS No.: 36116-25-3
M. Wt: 495.0 g/mol
InChI Key: ZWYBMYDAKNKDJC-UHFFFAOYSA-M
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Description

1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate is a complex organic compound with a molecular weight of 865.83. This compound is known for its unique structure, which includes a benzotriazolium core, a chloro substituent, and an azo linkage to a phenyl group with cyanoethyl and ethylamino functionalities. It is often used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate involves multiple steps. The process typically begins with the preparation of the benzotriazolium core, followed by the introduction of the chloro substituent and the azo linkage. The final steps involve the addition of the cyanoethyl and ethylamino groups, and the formation of the methyl sulfate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1H-Benzotriazolium, 6-chloro-4-((4-((2-cyanoethyl)ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate can be compared with other similar compounds, such as:

  • 1H-Benzotriazolium, 6-chloro-4-((4-aminophenyl)azo)-1,3-dimethyl-, methyl sulfate
  • 1H-Benzotriazolium, 6-chloro-4-((4-(ethylamino)phenyl)azo)-1,3-dimethyl-, methyl sulfate These compounds share a similar benzotriazolium core and azo linkage but differ in their substituents. The unique combination of cyanoethyl and ethylamino groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

36116-25-3

Molecular Formula

C20H25ClN7O4S-

Molecular Weight

495.0 g/mol

IUPAC Name

3-[4-[(6-chloro-1,3-dimethyl-2H-benzotriazol-4-yl)diazenyl]-N-ethylanilino]propanenitrile;methyl sulfate

InChI

InChI=1S/C19H22ClN7.CH4O4S/c1-4-27(11-5-10-21)16-8-6-15(7-9-16)22-23-17-12-14(20)13-18-19(17)26(3)24-25(18)2;1-5-6(2,3)4/h6-9,12-13,24H,4-5,11H2,1-3H3;1H3,(H,2,3,4)/p-1

InChI Key

ZWYBMYDAKNKDJC-UHFFFAOYSA-M

Canonical SMILES

CCN(CCC#N)C1=CC=C(C=C1)N=NC2=C3C(=CC(=C2)Cl)N(NN3C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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